molecular formula C11H15FN2 B1474572 1-(2-Fluoropyridin-4-yl)azepane CAS No. 1565972-78-2

1-(2-Fluoropyridin-4-yl)azepane

Cat. No.: B1474572
CAS No.: 1565972-78-2
M. Wt: 194.25 g/mol
InChI Key: BEOAOKSQELVDQU-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-4-yl)azepane (CAS 1565972-78-2) is a chemical building block that incorporates both a seven-membered azepane ring and a fluorinated pyridine moiety. The azepane scaffold is a privileged structure in medicinal chemistry, recognized for its significant pharmaceutical relevance across a range of therapeutic areas, including anticancer, antimicrobial, and anti-Alzheimer's agent development . The specific incorporation of a fluorine atom at the 2-position of the pyridine ring is a common strategy in drug design to modulate a molecule's electronic properties, metabolic stability, and membrane permeability. This compound serves as a versatile synthetic intermediate for the discovery and development of new bioactive molecules . It is a key starting material for researchers working in organic synthesis and medicinal chemistry, particularly in the construction of more complex, nitrogen-containing heterocycles. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-fluoropyridin-4-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-11-9-10(5-6-13-11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOAOKSQELVDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Fluoropyridin-4-yl)azepane with key analogs based on structural features, synthesis, and functional properties.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Ring System Substituents Key Properties/Applications
This compound C₁₀H₁₄FN₂* ~180.23* Pyridine + azepane 2-Fluoropyridin-4-yl Hypothesized metabolic stability
1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane C₁₀H₁₃ClFN₃ 229.68 Pyrimidine + azepane 2-Cl, 5-F, 4-position Building block in organic synthesis
1-(Pyridin-3-yl)azepane (2.3ac) C₁₀H₁₄N₂ 162.23 Pyridine + azepane Pyridin-3-yl Synthetic intermediate; yellow oil
2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine C₈H₉ClFN₃ 213.63 Pyrimidine + pyrrolidine 2-Cl, 5-F, 4-position High structural similarity (0.95) to pyrimidine-azepanes

*Estimated based on structural analogs.

Preparation Methods

Preparation via Nucleophilic Substitution on 2-Fluoropyridin-4-yl Precursors

A common approach involves the reaction of 2-fluoropyridin-4-yl halides or sulfonates with azepane under nucleophilic substitution conditions:

  • Starting Materials: 2-Fluoropyridin-4-yl chloride or bromide.
  • Nucleophile: Azepane (a secondary amine).
  • Conditions: Typically performed in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures to facilitate substitution.
  • Outcome: The azepane nitrogen displaces the halide on the pyridine ring, yielding 1-(2-fluoropyridin-4-yl)azepane.

This method benefits from the good leaving group ability of halides and the nucleophilicity of azepane, providing moderate to high yields.

Reductive Amination Route

Another efficient synthetic route involves reductive amination of 2-fluoropyridin-4-carboxaldehyde with azepane:

  • Step 1: Condensation of 2-fluoropyridin-4-carboxaldehyde with azepane forms an imine intermediate.
  • Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Advantages: This one-pot procedure avoids the need for pre-functionalized pyridine halides and allows mild reaction conditions.
  • Yields: Generally good to excellent yields are reported.

Sulfonylation and Subsequent Functionalization

Research on analogs of azepane derivatives (including 1-(piperidin-4-yl)azepane) shows that sulfonylation of azepane nitrogen followed by coupling with heteroaryl sulfonyl chlorides is a viable pathway:

  • Sulfonylation: Reaction of azepane with aryl- or heteroarylsulfonyl chlorides at room temperature.
  • Hydrogenolysis: Nitro-substituted analogs can be reduced to anilines using Pd/C catalysis.
  • This approach can be adapted to introduce fluoropyridinyl groups via sulfonyl chloride derivatives of 2-fluoropyridine.
  • Such methods provide access to diverse analogs with potential biological activity, though specific yields for this compound need to be optimized.

Catalytic Ritter-Type Reactions

Recent advances in heterocyclic synthesis include the use of catalytic Ritter-type reactions to construct nitrogen-containing rings with pyridine substituents:

  • Catalyst: Bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid (p-TsOH·H2O).
  • Mechanism: Conversion of benzylic alcohols to benzylic cations, which then undergo intramolecular cyclization or coupling with nitriles.
  • Application: Though primarily demonstrated for imidazo[1,5-a]pyridines and benzazepines, this strategy could be adapted for azepane derivatives bearing 2-fluoropyridinyl substituents.
  • Yields: Optimized conditions yield products in moderate to excellent yields (up to 97% in model systems).
Entry Bi(OTf)3 (mol %) p-TsOH·H2O (equiv) MeCN (equiv) Solvent Ratio DCE:MeCN Yield (%)
1 5 5.0 - 1:1 42
2 5 5.0 - 0:1 76
6 5 5.0 15 - 86
9 5 7.5 15 - 97

Table: Optimization of Ritter-type reaction conditions for pyridinylmethanol derivatives (model system)

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yields
Nucleophilic Substitution 2-Fluoropyridin-4-yl halide + azepane, DMF, heat Straightforward, well-established Requires halide precursors, sometimes harsh conditions Moderate to high (60-90%)
Reductive Amination 2-Fluoropyridin-4-carboxaldehyde + azepane, NaBH(OAc)3 Mild conditions, one-pot synthesis Aldehyde availability, potential side reactions Good to excellent (70-95%)
Sulfonylation + Coupling Azepane + heteroarylsulfonyl chlorides, Pd/C hydrogenolysis Versatile, allows analog diversity Multi-step, requires sulfonyl chlorides Variable, needs optimization
Ritter-Type Catalysis Bi(OTf)3 + p-TsOH, pyridinylmethanol + nitriles High yields, catalytic, mild conditions Less explored for azepane specifically Moderate to excellent (42-97%)

Research Findings and Notes

  • The nucleophilic substitution route is classical and effective when 2-fluoropyridin-4-yl halides are accessible.
  • Reductive amination provides a flexible and mild alternative, especially useful when aldehyde precursors are available.
  • Sulfonylation methods offer a platform for generating diverse analogs but may require additional steps.
  • Ritter-type reactions catalyzed by Bi(OTf)3 show promise for constructing complex heterocycles, though direct application to this compound requires further experimental validation.
  • Steric and electronic effects of substituents on the pyridine ring influence yields and reaction efficiency.
  • Optimization of reaction conditions such as solvent, catalyst loading, and temperature is crucial for maximizing yield and purity.

Q & A

Q. How can researchers optimize the synthesis of 1-(2-Fluoropyridin-4-yl)azepane using factorial design?

Methodological Answer: Factorial design allows systematic variation of parameters (e.g., temperature, solvent polarity, catalyst ratio) to identify optimal reaction conditions. For example, a 2³ factorial design could test combinations of temperature (low/high), solvent (polar/non-polar), and catalyst loading (low/high), with yield and purity as response variables. Statistical analysis (ANOVA) identifies significant factors and interactions, reducing trial-and-error approaches .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural features like fluorine substitution and azepane ring conformation. Complementary techniques include High-Resolution Mass Spectrometry (HRMS) for molecular weight validation and Infrared (IR) spectroscopy to confirm functional groups (e.g., C-F stretching at ~1100 cm⁻¹). X-ray crystallography may resolve crystallographic ambiguities in solid-state structures .

Q. How should researchers select a theoretical framework to study the compound’s reactivity?

Methodological Answer: Align with established chemical theories such as Frontier Molecular Orbital (FMO) theory to predict nucleophilic/electrophilic sites or Density Functional Theory (DFT) to model transition states. For example, FMO analysis of the fluoropyridine moiety can explain regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can contradictory NMR data for this compound in different solvents be resolved?

Methodological Answer: Solvent-induced conformational changes can alter NMR signals. Use variable-temperature NMR to study dynamic equilibria or computational tools (e.g., Gaussian) to simulate solvent effects. HSQC and NOESY experiments can clarify spatial relationships between protons and fluorine atoms .

Q. What strategies address discrepancies between computational predictions and experimental reactivity data?

Methodological Answer: Cross-validate DFT calculations with experimental kinetics (e.g., stopped-flow spectroscopy) to refine computational parameters. For instance, if DFT underestimates activation energy for ring-opening reactions, recalibrate solvation models or basis sets to better match empirical data .

Q. How can researchers investigate the compound’s adsorption dynamics on indoor surfaces?

Methodological Answer: Apply microspectroscopic imaging (e.g., AFM-IR) to study adsorption isotherms on model surfaces (e.g., silica or cellulose). Pair with Quartz Crystal Microbalance (QCM) measurements to quantify mass changes during adsorption/desorption cycles under controlled humidity .

Q. What multi-method approaches validate the compound’s role in catalytic systems?

Methodological Answer: Combine in-situ FTIR to monitor intermediate species during catalysis, X-ray Absorption Spectroscopy (XAS) to track metal-ligand interactions (if applicable), and kinetic isotope effects (KIE) to probe rate-determining steps .

Q. How can researchers design experiments to study fluorine’s electronic effects on azepane ring stability?

Methodological Answer: Synthesize analogs with substituents at varying positions (e.g., 3-fluoropyridine vs. 2-fluoropyridine derivatives). Use Hammett plots to correlate substituent σ values with ring-opening rates, and compare with DFT-calculated charge distributions .

Data Analysis and Interpretation

Q. How should conflicting mass spectrometry (MS) and chromatography data be reconciled?

Methodological Answer: Cross-check MS fragmentation patterns with in-silico tools (e.g., MassFrontier) to confirm molecular ions. Use orthogonal separation methods (HPLC vs. GC) to rule out matrix effects. For low-resolution MS discrepancies, employ tandem MS/MS for structural validation .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike Information Criterion (AIC) and report confidence intervals for EC₅₀ values. Bootstrap resampling can address non-normal distributions .

Theoretical and Methodological Integration

Q. How can researchers integrate spectroscopic and computational data to propose reaction mechanisms?

Methodological Answer: Use DFT to model intermediates detected via time-resolved IR or Raman spectroscopy. For example, match calculated vibrational frequencies of a proposed intermediate with experimental peaks to confirm its role in the mechanism .

Q. What frameworks guide the study of the compound’s environmental fate?

Methodological Answer: Apply the Fugacity Model (Level III) to predict partitioning between air, water, and soil phases. Validate with experimental octanol-water partition coefficients (log Kow) and soil sorption isotherms. Use QSAR models to estimate biodegradation half-lives .

Educational and Training Considerations

Q. How can graduate students design reproducible synthetic protocols for this compound?

Methodological Answer: Implement Design of Experiments (DoE) principles to test robustness (e.g., varying reagent purity grades or stirring speeds). Document all variables in electronic lab notebooks (ELNs) and use control charts to monitor batch-to-batch consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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